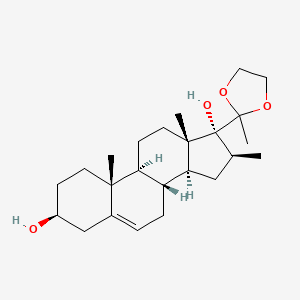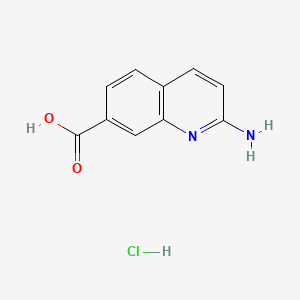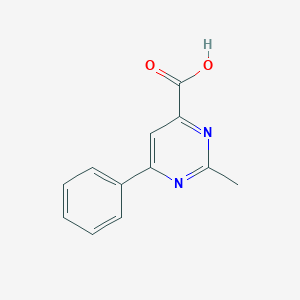
9S-Hydroxy Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9S-Hydroxy Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester: is a derivative of Gibberellic Acid, a plant hormone that promotes growth and elongation of cells. This compound is often used as an intermediate in the synthesis of other gibberellin derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9S-Hydroxy Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester typically involves multiple steps starting from Gibberellic Acid. The process includes hydroxylation, acetylation, and esterification reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9S-Hydroxy Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester is used as an intermediate in the synthesis of other gibberellin derivatives. It serves as a building block for creating more complex molecules .
Biology: In biological research, this compound is studied for its role in plant growth and development. It helps in understanding the mechanisms of gibberellin action and its effects on various physiological processes.
Medicine: While not directly used as a drug, this compound’s derivatives are explored for potential therapeutic applications. Research is ongoing to investigate their effects on human health.
Industry: In the agricultural industry, gibberellin derivatives are used to enhance crop yield and improve plant growth. This compound plays a crucial role in the development of plant growth regulators.
Wirkmechanismus
The mechanism of action of 9S-Hydroxy Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester involves its interaction with gibberellin receptors in plants. It activates specific signaling pathways that lead to the transcription of genes involved in cell elongation and growth. The compound’s effects are mediated through the gibberellin biosynthetic and response pathways .
Vergleich Mit ähnlichen Verbindungen
Gibberellic Acid: A widely studied plant hormone with similar growth-promoting effects.
Gibberellin A72: A derivative of Gibberellic Acid, similar in structure and function to 9S-Hydroxy Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct properties and applications. Its hydroxyl and acetyl groups make it a valuable intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C24H30O9 |
|---|---|
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
methyl (1R,2R,5S,8R,9S,10R,12S)-5,12-diacetyloxy-7-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate |
InChI |
InChI=1S/C24H30O9/c1-11-18(27)23-10-22(11,32-13(3)26)8-6-14(23)24-9-7-15(31-12(2)25)21(4,20(29)33-24)17(24)16(23)19(28)30-5/h14-18,27H,1,6-10H2,2-5H3/t14-,15+,16-,17-,18?,21?,22+,23-,24-/m1/s1 |
InChI-Schlüssel |
NYZNMWNVMVARKT-RUYIGKOPSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@@]23[C@@H]4CC[C@@]5(C[C@@]4([C@H]([C@@H]2C1(C(=O)O3)C)C(=O)OC)C(C5=C)O)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1CCC23C4CCC5(CC4(C(C2C1(C(=O)O3)C)C(=O)OC)C(C5=C)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


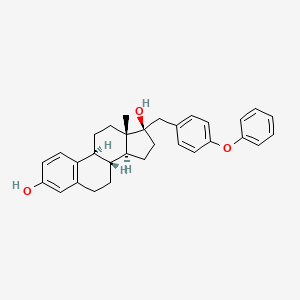
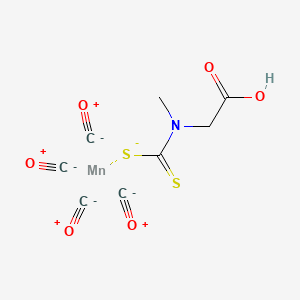
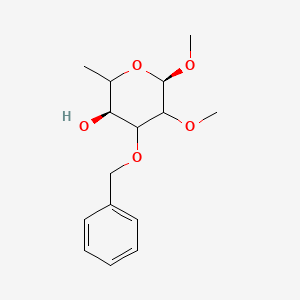
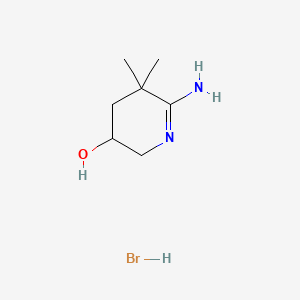
![2-[[[(2,6-Dichlorophenyl)methyl]amino](methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione](/img/structure/B15296067.png)

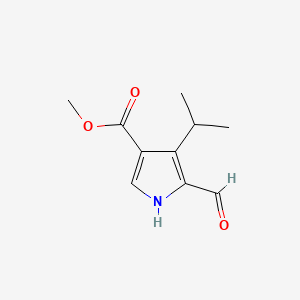
![2-[4-(2-Furyl)-1,3-thiazol-2-yl]-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B15296080.png)
![4-[2-(3-Methylphenyl)ethyl]piperidine hydrochloride](/img/structure/B15296096.png)
![ditert-butyl (6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate](/img/structure/B15296102.png)
